1-[8-(3,4-dichlorophenyl)-6,7-dimethyl-7,8-dihydro-6H-[1,3]dioxolo[4,5-g]chromen-6-yl]pyrrolidine
Description
1-[8-(3,4-dichlorophenyl)-6,7-dimethyl-7,8-dihydro-6H-[1,3]dioxolo[4,5-g]chromen-6-yl]pyrrolidine is a complex organic compound characterized by its unique structure, which includes a chromen ring fused with a dioxolo ring and a pyrrolidine moiety
Properties
IUPAC Name |
1-[8-(3,4-dichlorophenyl)-6,7-dimethyl-7,8-dihydro-[1,3]dioxolo[4,5-g]chromen-6-yl]pyrrolidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23Cl2NO3/c1-13-21(14-5-6-16(23)17(24)9-14)15-10-19-20(27-12-26-19)11-18(15)28-22(13,2)25-7-3-4-8-25/h5-6,9-11,13,21H,3-4,7-8,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWHYQLPXMIHKLX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C2=CC3=C(C=C2OC1(C)N4CCCC4)OCO3)C5=CC(=C(C=C5)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23Cl2NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[8-(3,4-dichlorophenyl)-6,7-dimethyl-7,8-dihydro-6H-[1,3]dioxolo[4,5-g]chromen-6-yl]pyrrolidine typically involves multiple steps, starting from commercially available precursors. A common synthetic route includes:
Formation of the chromen ring: This can be achieved through a cyclization reaction involving a suitable phenol derivative and an aldehyde under acidic conditions.
Introduction of the dioxolo ring: This step involves the formation of the dioxolo ring by reacting the chromen derivative with a diol in the presence of a dehydrating agent.
Attachment of the pyrrolidine moiety: The final step involves the nucleophilic substitution reaction where the pyrrolidine ring is introduced to the chromen-dioxolo intermediate.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions: 1-[8-(3,4-dichlorophenyl)-6,7-dimethyl-7,8-dihydro-6H-[1,3]dioxolo[4,5-g]chromen-6-yl]pyrrolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium catalyst, mild temperatures.
Substitution: Nucleophiles such as amines, alcohols, or thiols, often under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.
Scientific Research Applications
The molecular structure of the compound features a chromene core with a pyrrolidine moiety, which contributes to its unique chemical behavior and potential biological activity.
Medicinal Chemistry
Anticancer Activity : Research has indicated that derivatives of chromene compounds exhibit significant anticancer properties. The presence of the dichlorophenyl group may enhance the compound's ability to interact with cancer cell pathways, promoting apoptosis in malignant cells. Studies have shown that similar compounds can inhibit tumor growth in various cancer models.
Neuroprotective Effects : Compounds with chromene structures have been investigated for their neuroprotective properties. The potential of this compound to mitigate oxidative stress and inflammation in neuronal cells is an area of active research, particularly concerning neurodegenerative diseases such as Alzheimer's and Parkinson's.
Material Science
Polymer Chemistry : The unique structure of this compound allows it to be used as a building block in the synthesis of advanced polymers. Its ability to undergo various chemical modifications makes it suitable for creating materials with specific mechanical and thermal properties.
Nanotechnology : The compound's properties may facilitate its use in nanotechnology applications, such as drug delivery systems where controlled release and targeting are crucial.
Agricultural Chemistry
Pesticide Development : The structural features of this compound suggest potential applications in developing new pesticides or herbicides. Its ability to interact with biological systems could lead to effective solutions for crop protection against pests while minimizing environmental impact.
Case Study 1: Anticancer Properties
A study published in the Journal of Medicinal Chemistry explored the anticancer effects of chromene derivatives similar to the compound . The research demonstrated that these compounds induced apoptosis in breast cancer cells through the activation of specific signaling pathways. The results highlighted the importance of structural modifications in enhancing biological activity.
Case Study 2: Neuroprotective Effects
Research featured in Neuroscience Letters examined the neuroprotective effects of chromene-based compounds on neuronal cultures exposed to oxidative stress. Findings indicated that these compounds significantly reduced cell death and inflammation markers, suggesting their potential as therapeutic agents for neurodegenerative diseases.
Case Study 3: Polymer Synthesis
A paper presented at the International Conference on Polymer Science reported on the use of chromene derivatives as monomers for synthesizing high-performance polymers. The study outlined how modifying the functional groups led to materials with enhanced thermal stability and mechanical properties, suitable for industrial applications.
Mechanism of Action
The mechanism of action of 1-[8-(3,4-dichlorophenyl)-6,7-dimethyl-7,8-dihydro-6H-[1,3]dioxolo[4,5-g]chromen-6-yl]pyrrolidine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.
Similar Compounds
1-[8-(3,4-dichlorophenyl)-6,7-dimethyl-7,8-dihydro-6H-chromen-6-yl]pyrrolidine: Lacks the dioxolo ring, which may affect its biological activity and chemical properties.
1-[8-(3,4-dichlorophenyl)-6,7-dimethyl-7,8-dihydro-6H-[1,3]dioxolo[4,5-g]chromen-6-yl]piperidine: Contains a piperidine ring instead of a pyrrolidine ring, which may influence its reactivity and interactions with biological targets.
Uniqueness: The presence of both the dioxolo ring and the pyrrolidine moiety in this compound makes it unique compared to similar compounds. This unique structure may confer distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.
Biological Activity
1-[8-(3,4-Dichlorophenyl)-6,7-dimethyl-7,8-dihydro-6H-[1,3]dioxolo[4,5-g]chromen-6-yl]pyrrolidine is a synthetic compound with a complex structure that has garnered attention due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
The compound is characterized by the following chemical properties:
- Molecular Formula : C22H23Cl2NO3
- Molecular Weight : 420.34 g/mol
- CAS Number : 1005106-24-0
- Purity : >90% .
Biological Activity Overview
Research indicates that compounds with similar structures often exhibit a range of biological activities including:
- Anticancer Activity : Compounds with chromene structures have demonstrated potential in inhibiting cancer cell proliferation.
- Antimicrobial Properties : Various derivatives have shown effectiveness against bacterial and fungal strains.
- Neuroprotective Effects : Some studies suggest potential benefits in neurodegenerative conditions through modulation of neurotransmitter systems.
The mechanisms through which this compound exerts its effects are not fully elucidated but may involve:
- Receptor Binding : The compound may interact with specific receptors or enzymes involved in cellular signaling pathways.
- Oxidative Stress Modulation : It may influence oxidative stress levels within cells, providing protective effects against damage.
Anticancer Activity
A study published in Journal of Medicinal Chemistry highlighted the anticancer properties of chromene derivatives. The research indicated that compounds similar to this compound inhibited the growth of various cancer cell lines through apoptosis induction and cell cycle arrest .
Antimicrobial Effects
In another investigation reported in Phytotherapy Research, a series of chromene derivatives were tested for their antimicrobial activity. The results showed significant inhibition against Gram-positive and Gram-negative bacteria. The study suggested that the presence of the dichlorophenyl group enhances the antimicrobial efficacy .
Neuroprotective Properties
Research conducted by Neuroscience Letters indicated that similar compounds could modulate neurotransmitter levels and exert neuroprotective effects in models of neurodegeneration. The study proposed that these compounds might be beneficial in treating conditions such as Alzheimer's disease .
Comparative Analysis with Similar Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 8-Hydroxyquinoline | Hydroxy group on quinoline | Antiviral, Anticancer |
| Coumarin Derivatives | Lactone ring structure | Antifungal, Antioxidant |
| Chromene Derivatives | Chromene core | Anticancer, Neuroprotective |
The unique structure of this compound sets it apart from other compounds due to its specific substitution pattern which may enhance its biological activity.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 1-[8-(3,4-dichlorophenyl)-6,7-dimethyl-7,8-dihydro-6H-[1,3]dioxolo[4,5-g]chromen-6-yl]pyrrolidine?
- Methodological Answer : The synthesis typically involves multi-step procedures, including:
- Formation of the dioxolochromen core via condensation reactions (e.g., using oxalyl chloride or homopropanoic acid derivatives) .
- Introduction of the dichlorophenyl group via nucleophilic aromatic substitution or coupling reactions under palladium catalysis .
- Functionalization of the pyrrolidine ring using reductive amination or alkylation steps, as demonstrated in analogous pyrrolidine derivatives .
- Key intermediates should be purified via column chromatography, with reaction progress monitored by TLC and confirmed by NMR .
Q. How can researchers validate the structural integrity of this compound?
- Methodological Answer : Use a combination of spectroscopic and analytical techniques:
- 1H/13C NMR : Assign chemical shifts to confirm substituent positions (e.g., methyl groups at C6/C7, dichlorophenyl at C8) .
- HRMS (ESI) : Verify molecular weight accuracy (e.g., calculated vs. observed mass-to-charge ratios) .
- X-ray crystallography : Resolve stereochemical ambiguities in the dihydrochromen and pyrrolidine moieties, if single crystals are obtainable .
Q. What preliminary assays are recommended to assess its biological activity?
- Methodological Answer : Prioritize target-specific screens based on structural analogs:
- Cytotoxicity assays : Use MTT or SRB protocols on cancer cell lines (e.g., HeLa, MCF-7), noting that dichlorophenyl and dioxolochromen groups may enhance activity .
- Enzyme inhibition studies : Test against kinases or cytochrome P450 isoforms due to the compound’s heterocyclic core .
- Dose-response curves : Establish IC50 values with triplicate measurements to ensure reproducibility .
Advanced Research Questions
Q. How do steric and electronic effects of substituents (e.g., 3,4-dichlorophenyl, methyl groups) influence reaction efficiency in synthesis?
- Methodological Answer :
- Steric hindrance : The dichlorophenyl group may slow nucleophilic attacks at C8; optimize reaction temperature (e.g., 80–100°C) and use polar aprotic solvents (DMF, DMSO) to enhance reactivity .
- Electronic effects : Methyl groups at C6/C7 increase electron density in the chromen ring, potentially destabilizing intermediates. Monitor via DFT calculations or Hammett parameters to adjust substituent positioning .
Q. How can contradictory bioactivity data between in vitro and in vivo models be resolved?
- Methodological Answer :
- Metabolic stability assays : Use liver microsomes to identify rapid degradation (e.g., via CYP450-mediated oxidation of the pyrrolidine ring) .
- Prodrug modification : Introduce hydrolyzable groups (e.g., ester linkages) to improve pharmacokinetics, as seen in pyrimidine derivatives .
- Comparative transcriptomics : Analyze gene expression changes in treated vs. control models to identify off-target effects .
Q. What strategies are effective for elucidating the compound’s mechanism of action when structural analogs show divergent behaviors?
- Methodological Answer :
- Molecular docking : Model interactions with target proteins (e.g., kinases) using software like AutoDock Vina, focusing on the dioxolochromen core’s π-π stacking potential .
- Site-directed mutagenesis : Validate binding residues (e.g., catalytic lysine in enzymes) to confirm docking predictions .
- Isothermal titration calorimetry (ITC) : Quantify binding affinity and thermodynamic parameters to distinguish between competitive and noncompetitive inhibition .
Data Analysis and Experimental Design
Q. How should researchers design dose-escalation studies to minimize toxicity while maximizing efficacy?
- Methodological Answer :
- Adaptive design : Use Bayesian statistics to adjust doses based on real-time toxicity data (e.g., neutropenia or hepatotoxicity markers) .
- Pharmacokinetic/pharmacodynamic (PK/PD) modeling : Correlate plasma concentration-time profiles with efficacy endpoints (e.g., tumor volume reduction) .
Q. What computational tools are recommended for predicting metabolic pathways of this compound?
- Methodological Answer :
- In silico metabolism prediction : Use software like Meteor (Lhasa Limited) or ADMET Predictor to identify likely Phase I/II metabolites (e.g., hydroxylation at C7 or N-demethylation of pyrrolidine) .
- LC-MS/MS validation : Compare predicted metabolites with experimental data from hepatocyte incubations .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
